Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride
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Overview
Description
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a triethylamine group and a cyclohexyl group attached to an oxygen atom, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride typically involves the reaction of triethylamine with a cyclohexyl derivative under controlled conditions. One common method is the alkylation of triethylamine with a cyclohexyl halide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethylamine, 2-((1-cyclohexylcyclohexyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Trimethylamine, 1-cyclohexyl-: Similar in structure but with a different alkyl group.
2-(1-Cyclohexenyl)ethylamine: Another cyclohexyl derivative with different functional groups.
Properties
CAS No. |
109643-62-1 |
---|---|
Molecular Formula |
C18H36ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
2-(1-cyclohexylcyclohexyl)oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H35NO.ClH/c1-3-19(4-2)15-16-20-18(13-9-6-10-14-18)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H |
InChI Key |
PKWYAKQBJWTSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1(CCCCC1)C2CCCCC2.Cl |
Origin of Product |
United States |
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